molecular formula C14H29AlO4 B15344585 (2-Ethylhexanoato-O)bis(propan-2-olato)aluminium CAS No. 57377-06-7

(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium

Katalognummer: B15344585
CAS-Nummer: 57377-06-7
Molekulargewicht: 288.36 g/mol
InChI-Schlüssel: SYBBENKWBWIAHN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium is an organoaluminum compound with the chemical formula Al(OOCCH(C2H5)C4H9)2(OCH(CH3)2). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylhexanoato-O)bis(propan-2-olato)aluminium typically involves the reaction of aluminum isopropoxide with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Al(OCH(CH3)2)3} + 2 \text{C8H16O2} \rightarrow \text{Al(OOCCH(C2H5)C4H9)2(OCH(CH3)2)} + 2 \text{(CH3)2CHOH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.

    Reduction: It can be reduced to form different aluminum-containing species.

    Substitution: The compound can undergo substitution reactions where the 2-ethylhexanoato or propan-2-olato groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aluminum oxide, while substitution reactions can produce a wide range of organoaluminum compounds with different properties and applications .

Wissenschaftliche Forschungsanwendungen

(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which (2-Ethylhexanoato-O)bis(propan-2-olato)aluminium exerts its effects involves its ability to coordinate with various substrates and catalyze specific reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic applications, the compound facilitates the formation of reactive intermediates that drive the desired chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aluminum isopropoxide: Another organoaluminum compound with similar catalytic properties.

    Aluminum 2-ethylhexanoate: A related compound with different ligand coordination.

    Aluminum tri-sec-butoxide: Similar in structure but with different alkoxide groups.

Uniqueness

(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium is unique due to its specific combination of 2-ethylhexanoato and propan-2-olato ligands, which confer distinct properties and reactivity compared to other organoaluminum compounds. This uniqueness makes it particularly valuable in certain catalytic and industrial applications .

Eigenschaften

CAS-Nummer

57377-06-7

Molekularformel

C14H29AlO4

Molekulargewicht

288.36 g/mol

IUPAC-Name

di(propan-2-yloxy)alumanyl 2-ethylhexanoate

InChI

InChI=1S/C8H16O2.2C3H7O.Al/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3H,1-2H3;/q;2*-1;+3/p-1

InChI-Schlüssel

SYBBENKWBWIAHN-UHFFFAOYSA-M

Kanonische SMILES

CCCCC(CC)C(=O)O[Al](OC(C)C)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.